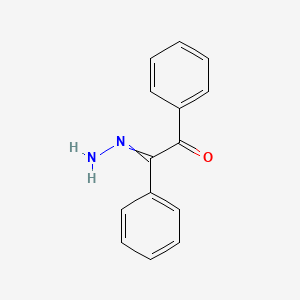

Benzil monohydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzil monohydrazone is an organic compound with the molecular formula C14H12N2O. It is a hydrazone derivative of benzil and is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazinylidene group attached to a diphenylethanone backbone, making it a versatile molecule for synthetic and analytical purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzil monohydrazone typically involves the reaction of benzil with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, leading to the formation of the desired hydrazone product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Coordination Chemistry with Transition Metals

Benzil monohydrazone acts as a polydentate ligand, forming stable complexes with transition metals. These reactions are critical in catalysis and material science:

-

Nickel(II) Complexes : Reacts with Ni(II) ions to form mononuclear complexes where the ligand adopts a tetradentate N₂O₂ coordination mode. Magnetic moment data (~3.2 BM) and electronic spectra confirm an octahedral geometry .

-

Copper(II) and Zinc(II) Helicates : Forms trinuclear helicates with Cu(II) and Zn(II), where three ligand molecules wrap around the metal centers. X-ray crystallography reveals distorted trigonal bipyramidal geometries for Cu(II) complexes .

-

Mixed-Ligand Complexes : Combines with diacetyl monoxime to form heteroleptic complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Metal Complex Properties

| Metal Ion | Coordination Geometry | Notable Applications | References |

|---|---|---|---|

| Ni(II) | Octahedral | Catalysis, Sensor Materials | |

| Cu(II) | Trigonal Bipyramidal | Anticancer Research | |

| Co(II) | Hexacoordinate | Antimicrobial Agents |

Condensation Reactions

The hydrazone group enables condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with indole derivatives (e.g., 3-formylindole) to form bioactive Schiff bases. These compounds show antiproliferative activity against A549 lung cancer cells (IC₅₀ = 12–18 μM) .

-

Ketone-Mediated Crosslinking : In the presence of Ni(II), undergoes condensation with ketones (e.g., acetone) to generate tetradentate ligands. The reaction involves coupling two this compound units via a single carbon from the ketone .

Key Reaction Pathway :

\text{this compound} + \text{RCOR'} \xrightarrow{\text{Ni}^{2+}} \text{[Ni(L)_2]}^{2+} + \text{H}_2\text{O}

(L = ligand derived from condensation product)

Oxidation to Diazo Compounds

This compound is oxidized to diazo derivatives under specific conditions:

-

Azibenzil Synthesis : Treatment with hypervalent iodine reagents (e.g., PhI(OAc)₂) yields azibenzil (diazo compound) in near-quantitative yields. This reaction is pivotal in synthesizing photolabile precursors for organic synthesis .

Reaction Efficiency :

| Substrate | Oxidizing Agent | Yield (%) | Reference |

|---|---|---|---|

| This compound | PhI(OAc)₂ | 99 |

Supramolecular Catalysis

In green chemistry applications, this compound participates in benzoin condensations:

-

Phenytoin Synthesis : Under supramolecular catalysis with hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, it facilitates the synthesis of phenytoin (an antiepileptic drug) via condensation, oxidation, and cyclization steps.

Biological Activity

While not a direct chemical reaction, its derivatives exhibit bioactivity:

-

Antimicrobial Schiff Bases : Derivatives with indole moieties show selective toxicity against cancer cells (A549 and 4T1) while sparing normal cells (MRC-5, NIH 3T3) .

-

Antifungal Complexes : Cu(II) complexes demonstrate efficacy against Candida albicans (MIC = 8–16 μg/mL) .

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which it decomposes to release irritant gases (e.g., NOₓ) .

Comparative Reactivity

This compound’s reactivity differs from structurally related compounds:

Table 2: Reactivity Comparison

| Compound | Reactivity with Ni(II) | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Forms helicates | 12–18 μM (A549) | |

| Benzaldehyde hydrazone | No complexation | >50 μM | |

| Dibenzyl azine | Weak coordination | Inactive |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Benzil monohydrazone has demonstrated promising anticancer properties. A study synthesized several benzil-derived Schiff bases and evaluated their antiproliferative activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .

Enzyme Inhibition

Research has shown that this compound acts as a selective inhibitor of cholinesterases (CEs), which are crucial in neuropharmacology. The structure-activity relationship (SAR) studies revealed that modifications to the benzil moiety can enhance inhibitory potency, making it a candidate for developing therapeutic agents targeting neurodegenerative diseases .

Material Science

Photophysical Properties

this compound is utilized in photophysical studies due to its ability to sensitize phosphorescence in polymer matrices. For instance, when incorporated into ladder-type methyl-poly(para-phenylene), it significantly alters the emission properties, leading to enhanced phosphorescence and delayed fluorescence characteristics .

Luminescent Materials

Neodymium-doped benzil crystals have been synthesized for their luminescent properties. These materials exhibit promising absorption and emission characteristics suitable for solid-state laser applications. The Judd-Ofelt theory has been applied to analyze the radiative decay times, indicating their potential use in advanced optical devices .

Chemical Synthesis

Intermediate in Organic Reactions

this compound serves as an important intermediate in various organic synthesis reactions. It has been employed in the synthesis of more complex compounds through reactions with different electrophiles and nucleophiles, showcasing its versatility as a building block in organic chemistry .

Chlorination Reactions

In catalytic systems, this compound has been shown to facilitate the chlorination of alcohols when used with chlorodimethylsilane under mild conditions. This application highlights its role in enhancing reaction selectivity and efficiency in synthetic organic chemistry .

Data Table: Summary of Applications

Case Studies

-

Antiproliferative Activity Study

A series of novel Schiff bases derived from benzil were synthesized and tested for their antiproliferative activities against various cancer cell lines. The study found that specific substitutions on the benzil structure significantly enhanced their anticancer efficacy, highlighting the importance of structural modifications in drug design. -

Enzyme Inhibition Analysis

In a detailed analysis of this compound's inhibitory effects on cholinesterases, researchers identified key structural features that contribute to its potency. The findings suggest that further optimization could lead to effective treatments for conditions like Alzheimer's disease. -

Photophysical Properties Investigation

A study examining the photophysical properties of benzil-doped polymers revealed that the incorporation of benzil significantly altered emission characteristics, making it a valuable component for developing advanced luminescent materials.

Mecanismo De Acción

The mechanism of action of Benzil monohydrazone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.

Comparación Con Compuestos Similares

Benzil: A precursor in the synthesis of Benzil monohydrazone.

Hydrazones: A class of compounds with similar hydrazinylidene functional groups.

Schiff Bases: Compounds with similar structural features and reactivity.

Propiedades

Número CAS |

5344-88-7 |

|---|---|

Fórmula molecular |

C14H12N2O |

Peso molecular |

224.26 g/mol |

Nombre IUPAC |

(2Z)-2-hydrazinylidene-1,2-diphenylethanone |

InChI |

InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13- |

Clave InChI |

CDQPGWNBSOSEMZ-SSZFMOIBSA-N |

SMILES |

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |

SMILES isomérico |

C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |

Descripción física |

Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.